1-(Piperidin-1-yl)propan-2-ol
Overview
Description
Alpha-Methyl-1-piperidineethanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its clear orange-yellow liquid appearance .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-1-piperidineethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other substances.
Cellular Effects
The effects of alpha-Methyl-1-piperidineethanol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Methyl-1-piperidineethanol can modulate the activity of signaling molecules such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, alpha-Methyl-1-piperidineethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses. Furthermore, alpha-Methyl-1-piperidineethanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of alpha-Methyl-1-piperidineethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that alpha-Methyl-1-piperidineethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to alpha-Methyl-1-piperidineethanol can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of alpha-Methyl-1-piperidineethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of alpha-Methyl-1-piperidineethanol can have beneficial effects, such as enhancing cognitive function and reducing inflammation . High doses can lead to toxic effects, including liver damage and neurotoxicity. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Alpha-Methyl-1-piperidineethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The involvement of alpha-Methyl-1-piperidineethanol in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
The transport and distribution of alpha-Methyl-1-piperidineethanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues by binding to plasma proteins . The localization and accumulation of alpha-Methyl-1-piperidineethanol in specific tissues can affect its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of alpha-Methyl-1-piperidineethanol is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of alpha-Methyl-1-piperidineethanol to specific organelles can be mediated by targeting signals and post-translational modifications. This subcellular localization can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Alpha-Methyl-1-piperidineethanol can be synthesized through various methods. One common method involves the reaction of piperidine with methacrylate to produce alpha-methyl-1-piperidine acetate, which is then catalytically reduced with hydrogen to yield the target product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-Methyl-1-piperidineethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-Methyl-1-piperidineethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Derivatives of 1-(Piperidin-1-yl)propan-2-ol are explored for their potential therapeutic effects and as intermediates in drug development.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Alpha-Methyl-1-piperidineethanol can be compared with other similar compounds, such as:
1-Piperidineethanol: This compound has a similar structure but lacks the methyl group attached to the piperidine ring.
Dipipanone: A related compound used in the synthesis of pharmaceuticals, with a different substitution pattern on the piperidine ring.
The uniqueness of 1-(Piperidin-1-yl)propan-2-ol lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCASFSAKVJTSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309013 | |
Record name | α-Methyl-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-90-7 | |
Record name | α-Methyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 934-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Methyl-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpiperidine-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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